molecular formula C19H19N3OS B2635999 N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 688335-47-9

N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2635999
CAS No.: 688335-47-9
M. Wt: 337.44
InChI Key: LJEDLUWQSJDZLM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a phenyl group substituted with an ethyl group at the para position, an imidazole ring, and a sulfanyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Imidazole Ring: Starting with a phenyl-substituted imidazole precursor.

    Introduction of the Sulfanyl Group: Using thiol reagents to introduce the sulfanyl group.

    Acetamide Formation: Reacting the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

    Ethylation: Introducing the ethyl group at the para position of the phenyl ring using ethylating agents under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring or other functional groups may be reduced under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications based on its biological activity.

    Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The imidazole ring might play a role in binding to metal ions or active sites in enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N-(4-chlorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Uniqueness

N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl or chloro analogs.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-15-8-10-16(11-9-15)21-18(23)14-24-19-20-12-13-22(19)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEDLUWQSJDZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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